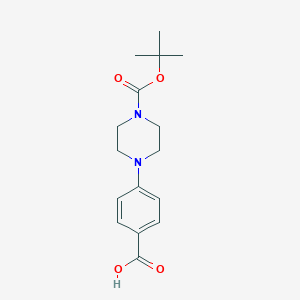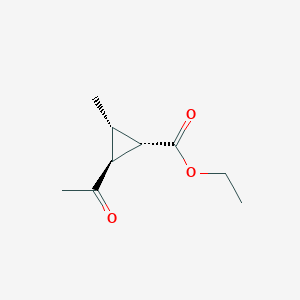
Cyclolinteinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclolinteinone is a natural product that has been isolated from the fungus Aspergillus sp. It is a bicyclic lactone that has been found to possess various biological activities. The compound has been of interest to researchers due to its potential as a drug lead.
Mécanisme D'action
The mechanism of action of cyclolinteinone is not fully understood. However, it has been suggested that the compound may exert its biological activities through the inhibition of various enzymes, including topoisomerase II and Hsp90. Cyclolinteinone has also been found to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
Cyclolinteinone has been found to possess various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Cyclolinteinone has also been found to possess potent antifungal activity by inhibiting the growth of fungi. The compound has been found to inhibit the activity of various enzymes, including topoisomerase II and Hsp90.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using cyclolinteinone in lab experiments include its potent biological activities and potential as a drug lead. However, the limitations of using cyclolinteinone include its complex structure and difficult synthesis method. The compound is also difficult to obtain in large quantities, which may limit its use in lab experiments.
Orientations Futures
There are several future directions for research on cyclolinteinone. One direction is to further investigate the mechanism of action of the compound. Another direction is to explore the potential of cyclolinteinone as a drug lead for the treatment of cancer and fungal infections. Additionally, researchers may investigate the synthesis of analogs of cyclolinteinone to improve its potency and selectivity. Overall, cyclolinteinone is a promising natural product that has the potential to be developed into a drug lead for the treatment of various diseases.
Méthodes De Synthèse
Cyclolinteinone is a complex natural product that has been synthesized through a series of complex steps. The first total synthesis of cyclolinteinone was reported by researchers in 2016. The synthesis involved the use of a chiral auxiliary to control the stereochemistry of the compound. The final step involved the formation of the bicyclic lactone ring through an intramolecular aldol reaction.
Applications De Recherche Scientifique
Cyclolinteinone has been found to possess various biological activities, including antifungal, antibacterial, and anticancer activities. The compound has been of interest to researchers due to its potential as a drug lead. Cyclolinteinone has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound has also been found to possess potent antifungal activity against various fungi, including Candida albicans and Aspergillus fumigatus.
Propriétés
Numéro CAS |
159934-16-4 |
|---|---|
Nom du produit |
Cyclolinteinone |
Formule moléculaire |
C25H36O3 |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
3-[(3E,7E)-4,8-dimethyl-10-[(1R,6R)-1,2,6-trimethyl-4-oxocyclohex-2-en-1-yl]deca-3,7-dienyl]-2H-furan-5-one |
InChI |
InChI=1S/C25H36O3/c1-18(10-7-11-22-16-24(27)28-17-22)8-6-9-19(2)12-13-25(5)20(3)14-23(26)15-21(25)4/h9-10,14,16,21H,6-8,11-13,15,17H2,1-5H3/b18-10+,19-9+/t21-,25+/m1/s1 |
Clé InChI |
YFWMEDZWYWYPFS-FAKWSJOGSA-N |
SMILES isomérique |
C[C@@H]1CC(=O)C=C([C@]1(C)CC/C(=C/CC/C(=C/CCC2=CC(=O)OC2)/C)/C)C |
SMILES |
CC1CC(=O)C=C(C1(C)CCC(=CCCC(=CCCC2=CC(=O)OC2)C)C)C |
SMILES canonique |
CC1CC(=O)C=C(C1(C)CCC(=CCCC(=CCCC2=CC(=O)OC2)C)C)C |
Synonymes |
cyclolinteinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




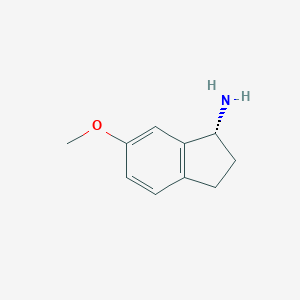
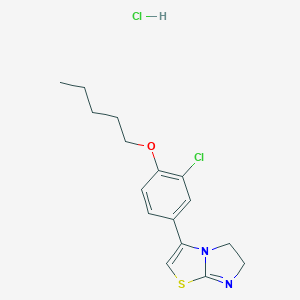
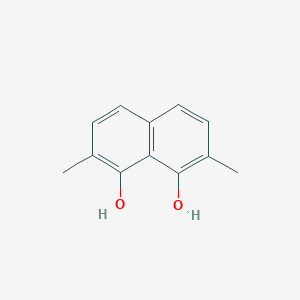

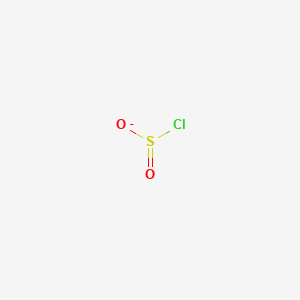
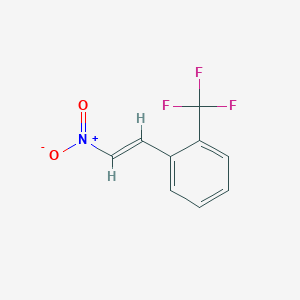
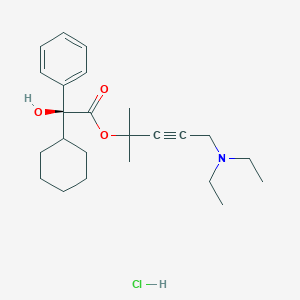

![(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B69549.png)
